molecular formula C14H18As2N2O6 B1670556 Difetarsone CAS No. 3639-19-8

Difetarsone

Cat. No. B1670556
CAS RN: 3639-19-8
M. Wt: 460.15 g/mol
InChI Key: YQVALJGIKVYRNI-UHFFFAOYSA-N
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Description

Difetarsone is an antiprotozoal agent. Various studies have shown it to be particularly effective against Trichuris trichiura, commonly known as the whipworm. It has also been used to treat Entamoeba histolytica infections.

properties

CAS RN

3639-19-8

Product Name

Difetarsone

Molecular Formula

C14H18As2N2O6

Molecular Weight

460.15 g/mol

IUPAC Name

[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid

InChI

InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24)

InChI Key

YQVALJGIKVYRNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O

Appearance

Solid powder

Other CAS RN

3639-19-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,2-di(4-arsonophenylamino)ethane decahydrate
Bemarsal
diphetarsone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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